(4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxido group, and a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with the benzothiazine intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form the Dioxido Group: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the dioxido group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds with similar benzothiazine ring structures.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.
Dioxido Derivatives: Compounds with dioxido functional groups.
Uniqueness
(4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl)-(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-12-10-15(11-13-16)21(24)20-14-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)27(20,25)26/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAKFECQHCFJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.